molecular formula C21H24N8O B2436940 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2379995-43-2

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2436940
CAS No.: 2379995-43-2
M. Wt: 404.478
InChI Key: QJLUAXFGEYKBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by its pyrazolo[1,5-a]pyrazine core, which is linked to a piperidinyl group and a pyrimidinyl group substituted with a 3,5-dimethylpyrazol-1-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with 4-(piperidin-1-yl)methanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a broad range of kinases with high specificity makes it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O/c1-15-11-16(2)29(26-15)19-12-20(24-14-23-19)30-13-17-4-8-27(9-5-17)21-18-3-6-25-28(18)10-7-22-21/h3,6-7,10-12,14,17H,4-5,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLUAXFGEYKBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.